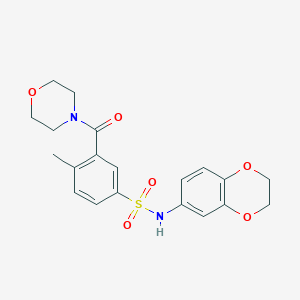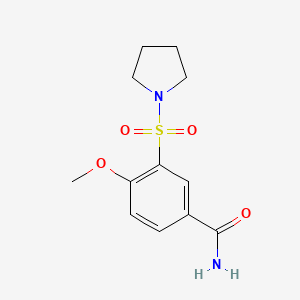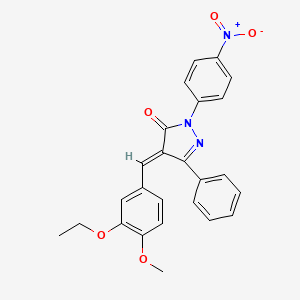![molecular formula C16H27N3 B5296716 [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine](/img/structure/B5296716.png)
[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine, also known as ACPA, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. ACPA belongs to the class of compounds known as CB1 receptor agonists, which are known to interact with the endocannabinoid system in the human body. In
Mecanismo De Acción
[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine acts as a CB1 receptor agonist, which means that it interacts with the CB1 receptors in the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain perception, appetite, mood, and immune function. [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine binds to the CB1 receptors in the brain and spinal cord, which leads to the activation of various signaling pathways that are involved in the regulation of these physiological processes.
Biochemical and Physiological Effects
[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to have various biochemical and physiological effects in animal models. In neurology, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to reduce brain damage and improve neurological function in animal models of stroke, traumatic brain injury, and spinal cord injury. In psychiatry, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to reduce anxiety and depression-like behaviors in animal models of anxiety and depression. In oncology, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to inhibit tumor growth and induce apoptosis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine in lab experiments include its high potency and selectivity for the CB1 receptor, which allows for precise targeting of the endocannabinoid system. Additionally, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent. The limitations of using [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects, which can lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the study of [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine. One direction is to further explore its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. Another direction is to develop more potent and selective CB1 receptor agonists that can be used as therapeutic agents. Additionally, future studies should focus on the potential side effects of [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine and other CB1 receptor agonists, as well as their interactions with other drugs and medications.
Métodos De Síntesis
The synthesis of [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-aminocyclohexylmethanol with 1-bromopropane in the presence of potassium carbonate to form [(cis-4-aminocyclohexyl)methyl]propylamine. The second step involves the reaction of [(cis-4-aminocyclohexyl)methyl]propylamine with 3-bromopyridine in the presence of cesium carbonate to form [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine. The final product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been studied extensively for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. In psychiatry, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In oncology, [(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine has been shown to have anti-tumor effects in animal models of cancer.
Propiedades
IUPAC Name |
4-[[methyl(1-pyridin-3-ylpropyl)amino]methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3/c1-3-16(14-5-4-10-18-11-14)19(2)12-13-6-8-15(17)9-7-13/h4-5,10-11,13,15-16H,3,6-9,12,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWQUENPWHRRFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=CC=C1)N(C)CC2CCC(CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(cis-4-Aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5296637.png)
![3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5296642.png)

![3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5296646.png)
![2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B5296656.png)

![N-(1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)methanesulfonamide](/img/structure/B5296671.png)
![(3R*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5296680.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5296688.png)

![2-(1-adamantyl)-6-(3,4-dimethoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5296701.png)
![7-acetyl-6-(2-chloro-4,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5296707.png)

![2-(4-fluorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine](/img/structure/B5296719.png)